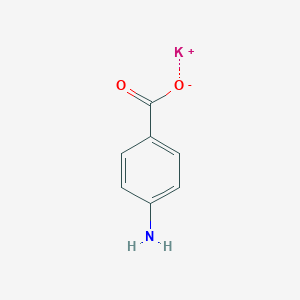
Aminobenzoate potassium
Cat. No. B045847
Key on ui cas rn:
138-84-1
M. Wt: 176.23 g/mol
InChI Key: YXGFRNGNLWDFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06111129
Procedure details


Japanese Kokai 58059949 A2 discloses the preparation of 1,3-propanediol-bis(p-aminobenzoate) by heating Cl(CH2)3R (R=Cl, Br) with sodium or potassium p-aminobenzoate in an aprotic dipolar solvent, e.g., dimethyl formamide, dimethyl sulfoxide, or N-methylpyrrolidone. Thus, 0.15 mol of Cl(CH2)3Cl was heated with 0.3 mol sodium p-aminobenzoate in dimethyl sulfoxide at 100° for three hours to give 91.5 percent 1,3-propanediol bis(p-aminobenzoate) of 97.4 percent purity as opposed to a 3 percent yield with ethylene glycol as solvent. Cl(CH2)nCl(n=2, 4, 5, 8), instead of Cl(CH2)3Cl, gave the corresponding alkylene bis(p-aminobenzoates) in much lower yield.
[Compound]
Name
58059949 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1,3-propanediol bis(p-aminobenzoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
Cl(CH2)3R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
potassium p-aminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three







Yield
91.5%
Identifiers


|
REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([O-:9])=[O:8])=[CH:5][CH:4]=1.[K+].Cl[CH2:14][CH2:15][CH2:16]Cl.[NH2:18][C:19]1[CH:27]=[CH:26][C:22]([C:23]([O-:25])=[O:24])=[CH:21][CH:20]=1.[Na+]>CS(C)=O.CN1CCCC1=O.CN(C)C=O>[NH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH2:14][CH2:15][CH2:16][O:25][C:23](=[O:24])[C:22]2[CH:26]=[CH:27][C:19]([NH2:18])=[CH:20][CH:21]=2)=[O:8])=[CH:5][CH:4]=1 |f:1.2,4.5,^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
58059949 A2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
1,3-propanediol bis(p-aminobenzoate)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
Cl(CH2)3R
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
potassium p-aminobenzoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)[O-])C=C1.[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCl
|
|
Name
|
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C(=O)OCCCOC(C2=CC=C(C=C2)N)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
